molecular formula C15H10BrNO B010622 6-Bromo-2-hydroxy-3-phenylquinoline CAS No. 110486-57-2

6-Bromo-2-hydroxy-3-phenylquinoline

Cat. No.: B010622
CAS No.: 110486-57-2
M. Wt: 300.15 g/mol
InChI Key: UWAZVSRZYPQWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-phenylquinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-phenylquinolin-2(1H)-one typically involves the bromination of 3-phenylquinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of 6-Bromo-3-phenylquinolin-2(1H)-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-phenylquinolin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 3-Phenylquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-Chloro-3-phenylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Fluoro-3-phenylquinolin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.

Uniqueness

6-Bromo-3-phenylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can enhance its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.

Properties

IUPAC Name

6-bromo-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAZVSRZYPQWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550812
Record name 6-Bromo-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110486-57-2
Record name 6-Bromo-3-phenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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